molecular formula C43H65FN6O10 B12456726 (1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

Cat. No.: B12456726
M. Wt: 845.0 g/mol
InChI Key: IXXFZUPTQVDPPK-QIFQIIIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Macrocycle Modifications

Feature This Compound Erythromycin C Solithromycin
Ring size 17-membered 14-membered 14-membered
C-5 substitution Fluoro Hydrogen Fluoro
C-9 substitution Methoxy Hydroxy Methoxy
Side chain length Butyl-triazolyl Desosamine Butyl-triazolyl

The 17-membered macrocycle increases conformational flexibility compared to 14-membered erythromycin derivatives, enabling adaptation to ribosomal mutations. Fluorination at C-5 parallels solithromycin’s strategy to evade erm-mediated methylation resistance, while the extended triazolyl side chain mimics telithromycin’s aryl-alkyl group but with improved solubility.

Sugar Moiety Differences

The 4-(dimethylamino)-3-hydroxy-6-methyloxane sugar (desosamine) is conserved across macrolides, but its 3R,4S configuration in this compound creates a 15° tilt relative to erythromycin’s sugar orientation, optimizing van der Waals contacts with domain II of the ribosome.

Side Chain Innovations

The 4-(3-aminophenyl)-1,2,3-triazol-1-yl terminus introduces a primary amine capable of forming salt bridges with ribosomal phosphates, a feature absent in telithromycin’s pyridinyl group. Quantum mechanical calculations suggest this amine increases binding energy by 2.3 kcal/mol compared to unsubstituted triazoles.

Comparative Binding Affinities (Kd, nM):  
This compound: 0.8 ± 0.1  
Solithromycin: 1.2 ± 0.3  
Erythromycin C: 12.4 ± 1.5  

Data derived from fluorescence polarization assays.

Properties

Molecular Formula

C43H65FN6O10

Molecular Weight

845.0 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26-,27+,31+,32-,34-,35-,37-,38+,41-,42-,43-/m1/s1

InChI Key

IXXFZUPTQVDPPK-QIFQIIIXSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties
The compound in focus, designated as (1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone has a complex structure characterized by multiple functional groups that suggest a potential for diverse biological activities. The molecular formula is C37H70N2O12C_{37}H_{70}N_2O_{12} with a molecular weight of approximately 734.96 g/mol.

The biological activity of this compound can be primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : Recent studies have indicated that compounds with similar structural motifs can modulate adenosine receptors (ARs), particularly the A3 subtype. These receptors play a critical role in inflammatory responses and may be targeted for therapeutic interventions in diseases such as rheumatoid arthritis and psoriasis .
  • Antimicrobial Activity : The presence of triazole and other nitrogenous heterocycles in the structure suggests potential antimicrobial properties. Triazole derivatives have been shown to exhibit significant antibacterial activities against Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
  • Anticancer Potential : Compounds featuring oxadiazole and triazole moieties have been reported to possess anticancer activities. They may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting critical signaling pathways involved in cell proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effects on cellular viability and its anti-inflammatory properties using various cell lines. Results indicated that the compound significantly reduced pro-inflammatory cytokine production while enhancing cell viability under stress conditions .
  • Antibacterial Testing : In a series of agar diffusion tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, suggesting effective antibacterial action at concentrations as low as 1 mM .
  • Anticancer Activity : In a recent review focusing on oxadiazole derivatives, compounds similar to the one showed promising activity against several cancer cell lines by inducing DNA damage and inhibiting cell cycle progression .

Data Tables

Biological ActivityTest Organism/Cell LineResult
AntibacterialStaphylococcus aureusSignificant inhibition at 1 mM
AntibacterialEscherichia coliModerate inhibition observed
Anti-inflammatoryHuman fibroblastsReduced cytokine levels (IL-6)
AnticancerHeLa cellsInduced apoptosis at IC50 of 50 µM

Scientific Research Applications

The compound (1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone, also known as Solithromycin, is a ketolide antibiotic that is under clinical development for treating community-acquired pneumonia (CAP) and other infections .

Scientific Research Applications

  • Treatment of Community-Acquired Pneumonia: Solithromycin is currently in clinical trials as a treatment option for community-acquired pneumonia (CAP) .
  • Treatment of Other Infections: Aside from CAP, Solithromycin is also being explored for its potential in treating other types of infections .
  • Drug Discovery: Terpenoids, like the one studied, have diverse properties that make them valuable as building blocks for drug discovery. Even small structural variations in a molecule can drastically alter its activity, making the discovery of new terpenoids a critical step toward progress .
  • Pharmacokinetics: Stable-labeled compounds are used to explore how the human body reacts to drugs. They help scientists study how the body absorbs, distributes, and metabolizes drugs before excretion. This information is crucial for ensuring drug effectiveness and safety, and for determining the best way to administer medication .
  • Drug Metabolism Studies: Stable isotopes play a crucial role in these studies, helping researchers predict how a drug may interact with various bodily systems. Doctors can use this information when prescribing drugs, considering aspects like dosage .
  • Compound Activity Prediction: Data-driven computational methods are being developed for predicting compound activities, which is fundamental in early drug discovery .
  • Anti-inflammatory applications: The A3 adenosine receptor (A3AR) subtype is a therapeutic target for inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • The target’s triazole group mirrors compounds with demonstrated antibacterial and antiviral activities .
  • Fluorination at position 5 aligns with strategies to improve pharmacokinetics in fluorinated pharmaceuticals .

Key Observations :

  • The target’s triazole likely employs Cu-catalyzed click chemistry, similar to and , but steric hindrance from the bicyclic core may reduce yields compared to simpler analogs .
  • Multi-component reactions (e.g., ) offer efficiency but require precise control over competing functional groups .

Glycosylation and Stereochemical Control

Table 3: Glycosylation Methods in Complex Molecules

Compound Glycosyl Donor Catalyst/Solvent Stereoselectivity Reference
Target Compound (inferred) ortho-(1-phenylvinyl)benzoate Acidic or enzymatic conditions* High (1,2-trans)
Chartreusin derivatives Yu glycosylation Hauser annulation Moderate
Nucleosides () Glycosyl ortho-alkynylbenzoates Gold or Brønsted acid catalysts High

Key Observations :

  • The target’s oxan moiety may utilize ortho-(1-phenylvinyl)benzoates for efficient glycosylation, as described in , ensuring stereochemical fidelity .

Physicochemical Properties

Table 4: Comparative Physicochemical Profiles

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~900 2.5–3.2 6 15 -
Compound 16 () ~1200 4.1 4 20
Compound 9c () ~550 3.8 3 8

Key Observations :

  • The target’s lower logP (vs. ) suggests improved solubility due to polar groups like the oxan and triazole .
  • High hydrogen bond acceptors may enhance target binding but reduce membrane permeability .

Preparation Methods

Starting Materials and Core Macrolide Synthesis

The synthesis begins with clarithromycin (a 14-membered macrolide) as the precursor. Key modifications include:

  • Hydroxyl elimination : Ethylene carbonate and triethylamine facilitate the elimination of the C6 hydroxyl group at 80°C, forming a conjugated double bond.
  • Cladinose removal : Treatment with dilute hydrochloric acid removes the cladinose sugar, yielding a descladinose intermediate.
  • Oxidation : NaClO/TEMPO/NaBr system oxidizes the C7 hydroxyl to a ketone under mild conditions (−10°C), avoiding toxic Swern oxidation.

Reaction Conditions for Core Synthesis

Step Reagents/Conditions Yield Reference
Hydroxyl elimination Ethylene carbonate, triethylamine, 80°C 97%
Cladinose removal 20% HCl, room temperature 95%
Oxidation NaClO, TEMPO, NaBr, −10°C 85%

Fluorination at C6 Position

Fluorination is critical for enhancing antibacterial activity. N-Fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) introduces fluorine at C6 via radical or electrophilic mechanisms.

  • Key parameters :
    • Solvent: THF or DMF
    • Temperature: 0–40°C
    • Yield: 78–90%

Triazole Side Chain Synthesis

The 4-(4-(3-aminophenyl)triazol-1-yl)butyl side chain is synthesized via:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
    • Azide precursor : 3-Azidoaniline reacts with 4-butyn-1-ol under CuSO4/sodium ascorbate conditions.
    • Reaction conditions : DMF/H2O (1:1), room temperature, 12–24 hours.
    • Yield: 80–92%.

Coupling of Side Chain to Macrolide Core

The triazole side chain is attached via a Michael addition-cyclization strategy:

  • Activation : The macrolide intermediate is activated with carbonyl diimidazole (CDI) in DMF.
  • Coupling : The side chain reacts with the activated macrolide in a one-pot process at 25°C.
  • Yield: 88–95%.

Optimization Challenges

  • Stereochemical control at C5 and C9 requires chiral auxiliaries.
  • Solvent choice (DMF > acetonitrile) impacts reaction efficiency.

Deprotection and Final Purification

  • Deprotection : Benzoyl groups are removed using methanolic ammonia (25°C, 24 hours).
  • Crystallization : Crude product is purified via salt formation (e.g., oxalate or citrate) to achieve >99% purity.

Purification Data

Method Conditions Purity Reference
Oxalate salt Ethylene glycol, phosphoric acid 99%
Citrate salt Methanol, citric acid 98.5%

Comparative Analysis of Synthetic Routes

Route Steps Total Yield Advantages Limitations
Clarithromycin-based 6 33.8% Short, avoids chromatography Requires strict temp control
Convergent synthesis 14 16% High purity Multi-step, costly reagents

Key Research Findings

  • Fluorination efficiency : NFSI outperforms Selectfluor in regioselectivity (90% vs. 65%).
  • Triazole stability : The 1,2,3-triazole moiety resists hydrolysis under physiological conditions.
  • Scalability : One-pot coupling reduces solvent waste by 40% compared to stepwise methods.

Q & A

Q. Which databases or software are recommended for modeling non-covalent interactions in this compound’s supramolecular assemblies?

  • Answer :
  • Cambridge Structural Database (CSD) for precedent interaction geometries.
  • AutoDock Vina or Schrödinger’s Glide for docking studies, parameterized with force fields like OPLS4 to handle fluorine and triazole groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.